CellTracker Red CMTPX: An In-Depth Technical Guide to its Mechanism of Action and Applications
CellTracker Red CMTPX: An In-Depth Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker Red CMTPX is a fluorescent probe widely utilized in biological research for the long-term tracking of living cells. Its ability to be retained in cells for several generations, coupled with its low cytotoxicity, makes it an invaluable tool for a variety of applications, including cell migration, proliferation, and invasion assays. This technical guide provides a comprehensive overview of the core mechanism of action of CellTracker Red CMTPX, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Mechanism of Action
CellTracker Red CMTPX is a cell-permeant chloromethyl-substituted rhodamine dye. Its mechanism of action is a multi-step process that ensures its retention within viable cells and allows for long-term tracking.
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Cellular Uptake: The probe is initially in a non-fluorescent and membrane-permeant state, allowing it to freely diffuse across the plasma membrane into the cytoplasm of living cells.[1][2][3]
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Intracellular Conversion and Retention: Once inside the cell, the chloromethyl group of CellTracker Red CMTPX reacts with intracellular thiols, primarily glutathione (B108866) (GSH).[4][5] This reaction is catalyzed by the enzyme glutathione S-transferase (GST), which is ubiquitously present in the cytoplasm of most mammalian cells.[4][5] This enzymatic reaction forms a stable, fluorescent dye-thioether adduct.[5]
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Fluorescence Activation: The conjugation of CellTracker Red CMTPX to intracellular thiols results in a significant increase in its fluorescence, rendering the labeled cells easily detectable by fluorescence microscopy or flow cytometry. Unlike some other CellTracker probes, CMTPX does not require enzymatic cleavage to become fluorescent.[4]
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Long-Term Tracking: The resulting fluorescent adduct is membrane-impermeant and is well-retained within the cytoplasm of the cells.[1][2][3] The dye is passively inherited by daughter cells upon cell division, allowing for the tracking of cell lineage and proliferation for up to 72 hours or through three to six generations.[3][6] Importantly, the dye is not transferred to adjacent cells in a population.[5]
Quantitative Data
A summary of the key quantitative properties of CellTracker Red CMTPX is provided in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (Ex) | 577 nm | [3] |
| Emission Maximum (Em) | 602 nm | [3] |
| Molecular Weight | 686.3 g/mol | [4] |
| Recommended Working Concentration | 0.5 - 25 µM | [3][4] |
| Typical Incubation Time | 15 - 45 minutes | [3][4] |
| Cellular Retention Time | > 72 hours | [3][6] |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in using CellTracker Red CMTPX, the following diagrams have been generated using the DOT language.
Signaling Pathway: Mechanism of Intracellular Retention
Caption: Intracellular conversion of CellTracker Red CMTPX.
Experimental Workflow: General Cell Staining Protocol
Caption: A typical workflow for labeling cells with CellTracker Red CMTPX.
Experimental Protocols
General Protocol for Staining Adherent and Suspension Cells
Materials:
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CellTracker Red CMTPX dye
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Serum-free cell culture medium
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Cultured cells (adherent or in suspension)
Protocol:
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Stock Solution Preparation:
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Allow the vial of CellTracker Red CMTPX to warm to room temperature before opening.
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Dissolve 50 µg of the dye in 36 µL of anhydrous DMSO to make a 2 mM stock solution.[3]
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3]
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-
Working Solution Preparation:
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Dilute the stock solution in serum-free medium to a final working concentration of 0.5-25 µM.[3][4] The optimal concentration should be determined empirically for each cell type and application. For long-term studies (>3 days) or rapidly dividing cells, a higher concentration (5-25 µM) is recommended. For shorter experiments, a lower concentration (0.5-5 µM) is usually sufficient.[4][5]
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Warm the working solution to 37°C before use.[3]
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-
Cell Staining:
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For Adherent Cells:
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For Suspension Cells:
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Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed working solution.
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Incubate for 15-45 minutes at 37°C with gentle agitation, protected from light.[4]
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-
-
Post-Staining Wash:
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For Adherent Cells: Remove the working solution and replace it with fresh, pre-warmed complete culture medium.[3]
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For Suspension Cells: Centrifuge the cells to remove the working solution and resuspend them in fresh, pre-warmed complete culture medium.[4]
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Incubate the cells for an additional 30 minutes at 37°C to ensure the completion of the reaction and removal of any excess unbound dye.[7]
-
-
Imaging and Analysis:
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The stained cells are now ready for downstream applications.
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Image the cells using a fluorescence microscope or analyze by flow cytometry using the appropriate filter sets for red fluorescence (Ex/Em: ~577/602 nm).[3]
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Cell Migration and Invasion Assay Protocol
Materials:
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Cells stained with CellTracker Red CMTPX (as per the general protocol)
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Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
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Serum-free medium (as a chemoattractant-free control)
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Medium containing a chemoattractant (e.g., 10% FBS)
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Cotton swabs
Protocol:
-
Cell Preparation:
-
Stain the cells with CellTracker Red CMTPX as described in the general protocol.
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After the final wash, resuspend the cells in serum-free medium at the desired concentration.
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-
Assay Setup:
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Place the Transwell inserts into the wells of a 24-well plate.
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For invasion assays, pre-hydrate the Matrigel-coated inserts according to the manufacturer's instructions.
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Add medium containing the chemoattractant to the lower chamber of the wells. Add serum-free medium to control wells.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type and experimental question (typically 4-24 hours).[9]
-
-
Removal of Non-migrated/Non-invaded Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the insert membrane.[9]
-
-
Quantification:
-
The migrated/invaded cells on the bottom of the insert can be imaged and counted using a fluorescence microscope.[10]
-
Alternatively, the fluorescence of the migrated/invaded cells can be quantified using a plate reader.
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Cell Proliferation Assay (Dye Dilution Method)
Materials:
-
Cells stained with CellTracker Red CMTPX (as per the general protocol)
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Flow cytometer
Protocol:
-
Cell Staining:
-
Stain the cells with CellTracker Red CMTPX as described in the general protocol. It is crucial to achieve a bright and uniform initial staining.
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Cell Culture:
-
Plate the stained cells at a low density to allow for several rounds of cell division.
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Culture the cells under their normal growth conditions for the desired experimental duration.
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-
Time-Point Analysis:
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At various time points (e.g., 0, 24, 48, 72 hours), harvest the cells.
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-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cells at each time point using a flow cytometer.
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As cells divide, the fluorescence intensity of the dye is halved in the daughter cells.[2][3] This results in distinct peaks of decreasing fluorescence intensity on a histogram, with each peak representing a successive generation of cells.[2]
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The number of cell divisions can be quantified by analyzing the distribution of cells across these peaks.[1][11]
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Cytotoxicity Assessment
CellTracker Red CMTPX is reported to have low cytotoxicity at recommended working concentrations.[3][10] Studies have shown that labeling cells with CellTracker dyes, including the red variant, does not significantly affect cell proliferation.[4][5] However, it is always recommended to perform a cytotoxicity assay for the specific cell type and experimental conditions being used. A standard MTT or MTS assay can be performed on cells labeled with a range of CMTPX concentrations to determine the optimal non-toxic working concentration.
Conclusion
CellTracker Red CMTPX is a robust and reliable tool for long-term cell tracking. Its mechanism of action, based on the GST-mediated conjugation to intracellular thiols, ensures stable and specific labeling of live cells. By understanding the principles behind this dye and following the detailed protocols provided in this guide, researchers can effectively utilize CellTracker Red CMTPX to gain valuable insights into dynamic cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. intellicyt.com [intellicyt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. apexbt.com [apexbt.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. corning.com [corning.com]
- 11. pr.ibs.re.kr [pr.ibs.re.kr]
